Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(4-fluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-fluorophenyl)-3-hydroxypropanol.
Substitution: 3-(4-methoxyphenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The hydroxypropanoate moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-fluorophenyl)-3-oxopropanoate
- Ethyl 4-fluorobenzoylacetate
- Ethyl 3-(4-methoxyphenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate is unique due to the presence of both a fluorophenyl group and a hydroxypropanoate moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various bioactive molecules and specialty chemicals.
Properties
CAS No. |
263239-27-6 |
---|---|
Molecular Formula |
C11H13FO3 |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H13FO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,2,7H2,1H3 |
InChI Key |
HNYJEGAUZVYRDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.